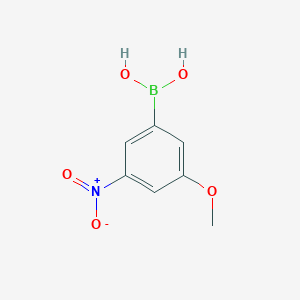

(3-Methoxy-5-nitrophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Methoxy-5-nitrophenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are generally environmentally benign and are regarded as “green” compounds .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular formula of “(3-Methoxy-5-nitrophenyl)boronic acid” is C7H8BNO5 . The average mass is 196.953 Da and the monoisotopic mass is 197.049561 Da .Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .作用機序

将来の方向性

The Suzuki–Miyaura coupling, in which boronic acids play a crucial role, is a prime class of synthetic intermediates . The future directions of boronic acids, including “(3-Methoxy-5-nitrophenyl)boronic acid”, may involve further exploration and development of their applications in this and other chemical reactions .

特性

IUPAC Name |

(3-methoxy-5-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCMFDRIXZUKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-5-nitrophenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060023.png)

![2-methoxy-6-[(Z)-2-nitroethenyl]phenol](/img/structure/B8060029.png)

![2-[5-Chloro-2-(hydroxymethyl)indol-1-yl]ethanol](/img/structure/B8060031.png)

![tert-butyl N-[[2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]amino]carbamate](/img/structure/B8060039.png)

![[4-(Trifluoromethoxy)phenyl] 2-chloroacetate](/img/structure/B8060042.png)

![Triethyl-[3-(2,3,3-trimethylindol-1-ium-1-yl)propyl]azanium;dibromide](/img/structure/B8060055.png)

![2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8060063.png)

![[(1R,4S)-4-Hydroxy-2-cyclohexenyl]carbamic acid tert-butyl ester](/img/structure/B8060078.png)

![2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B8060126.png)